molecular formula C14H12ClN3O4 B414082 Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-07-0

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B414082
CAS RN: 321522-07-0
M. Wt: 321.71g/mol
InChI Key: DUSKOZOKHATRJQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate” is a type of pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Scientific Research Applications

Role in Synthesis of Pyrazole Derivatives

This compound plays a significant role in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . The cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines occurs with excellent regioselectivity, resulting in 1,3,5-trisubstituted pyrazoles carrying an anthranilate moiety at position C-3 .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The pyrazole moiety has many pharmacological functions .

Drug Discovery

In the field of drug discovery, this compound is quite significant . Pyrazoles have skyrocketed in popularity since the early 1990s due to their frequent use in the synthesis of bioactive chemicals .

Agrochemistry

In agrochemistry, pyrazoles are used extensively . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands . They form complexes with various metals, which have applications in catalysis, magnetism, and luminescence .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in catalysis, materials science, and medicinal chemistry .

Antibacterial Activity

This compound has shown antibacterial activity . It was screened against the antibacterial activity and the pathogenic fungal strain for gram-negative and gram-positive organisms .

Anti-inflammatory and Anticancer Therapeutics

Several pyrazole-containing moieties have found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

Future Directions

Pyrazoles and their derivatives find applications as biodegradable agrochemicals and pharmaceutical ingredients . They have been shown to exhibit a broad spectrum of biological activities, making them an interesting class in drug discovery . Therefore, the future directions in the study of this compound could involve further exploration of its potential biological activities and applications.

Mechanism of Action

Target of Action

Similar compounds have been shown to act ascannabinoid receptor ligands . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the cell, depending on the specific receptor and cell type.

Biochemical Pathways

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (found to be 251666 Da ) could influence its bioavailability and distribution within the body.

Result of Action

Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6,9-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSKOZOKHATRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118510
Record name Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

CAS RN

321522-07-0
Record name Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321522-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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